3-Fluoro-6-methoxy-2-methylbenzoic acid
Overview
Description
3-Fluoro-6-methoxy-2-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a methyl group as substituents on the benzene ring
Biochemical Analysis
Biochemical Properties
3-Fluoro-6-methoxy-2-methylbenzoic acid plays a role in biochemical reactions as an aryl fluorinated building block. It has been used in the detection of metabolites from cell cultures, indicating its involvement in metabolic processes . This compound interacts with enzymes and proteins involved in metabolic pathways, such as those responsible for the synthesis and degradation of aromatic compounds. The nature of these interactions often involves binding to active sites of enzymes, influencing their activity and, consequently, the metabolic flux within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-methoxy-2-methylbenzoic acid typically involves the introduction of the fluorine, methoxy, and methyl groups onto the benzoic acid core. One common method is through electrophilic aromatic substitution reactions. For instance, starting with 2-methylbenzoic acid, the methoxy group can be introduced via methylation using methanol and a suitable catalyst. The fluorine atom can then be introduced through halogenation using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-methoxy-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Fluoro-6-methoxy-2-carboxybenzoic acid.
Reduction: 3-Fluoro-6-methoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-6-methoxy-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methoxy-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, while the methoxy and methyl groups can modulate its overall chemical reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methylbenzoic acid: Similar structure but lacks the methoxy group.
2-Fluoro-6-methylbenzoic acid: Similar structure but with different positions of the substituents.
3-Fluoro-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-Fluoro-6-methoxy-2-methylbenzoic acid is unique due to the specific arrangement of its substituents, which can influence its chemical properties and reactivity
Properties
IUPAC Name |
3-fluoro-6-methoxy-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHOVFGSZQZYIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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